molecular formula C16H14N2O3S2 B2510631 N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide CAS No. 941924-86-3

N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2510631
CAS No.: 941924-86-3
M. Wt: 346.42
InChI Key: FKBBJGHLMVWJEO-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide” is a compound that belongs to the class of benzothiazole sulfonamides . Benzothiazole sulfonamides are known for their diverse biological activities and are synthesized from simple commercially available building blocks .


Synthesis Analysis

The synthesis of benzothiazole sulfonamides, such as “this compound”, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. Unfortunately, specific details about the molecular structure of this compound are not available in the search results .


Chemical Reactions Analysis

Benzothiazole sulfonamides, including “this compound”, can undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated BT-sulfonamides allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the search results .

Scientific Research Applications

Electrophysiological Activity

Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with the compound , has demonstrated potential in cardiac electrophysiological activity. These compounds showed potency in in vitro Purkinje fiber assays, indicating their relevance in developing selective class III electrophysiological agents (Morgan et al., 1990).

Antimicrobial and Antifungal Action

A study on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems has extended its range to include compounds with antimicrobial and antifungal activities. These substances exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal action against Candida albicans, highlighting their potential in antimicrobial research (Sych et al., 2019).

Anticancer Evaluation

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against several cancer cell lines. Most tested compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Carbonic Anhydrase Inhibitors

Novel metal complexes of heterocyclic sulfonamide with strong carbonic anhydrase (CA) inhibitory properties have been synthesized. These complexes were found to be very powerful inhibitors against human carbonic anhydrase isoenzymes hCA-I and hCA-II, surpassing the parent ligand and acetazolamide, a standard control compound (Büyükkıdan et al., 2013).

Gelation Behavior

N-(thiazol-2-yl) benzamide derivatives were synthesized and investigated for their gelation behavior. This study aimed to elucidate the role of methyl functionality and multiple non-covalent interactions on gelation. Two amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, demonstrating the potential application of these compounds in material science and engineering (Yadav & Ballabh, 2020).

Safety and Hazards

The safety and hazards associated with “N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide” are not available in the search results .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-2-23(20,21)13-6-3-11(4-7-13)16(19)18-12-5-8-15-14(9-12)17-10-22-15/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBBJGHLMVWJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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